molecular formula C17H23ClN6O B10989663 1-(6-chloropyridazin-3-yl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]piperidine-3-carboxamide

1-(6-chloropyridazin-3-yl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]piperidine-3-carboxamide

Cat. No.: B10989663
M. Wt: 362.9 g/mol
InChI Key: LNSNWATZZUTRGZ-UHFFFAOYSA-N
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Description

1-(6-chloropyridazin-3-yl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]piperidine-3-carboxamide is a complex organic compound that features a piperidine ring, a chloropyridazine moiety, and a pyrazole group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-chloropyridazin-3-yl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]piperidine-3-carboxamide typically involves multiple steps:

    Formation of the Chloropyridazine Moiety: This step involves the chlorination of pyridazine using reagents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).

    Synthesis of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.

    Attachment of the Pyrazole Group: The pyrazole group is introduced through a condensation reaction between a hydrazine derivative and a 1,3-diketone.

    Coupling Reactions: The final step involves coupling the chloropyridazine moiety, the piperidine ring, and the pyrazole group using reagents such as coupling agents (e.g., EDCI, DCC) under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-(6-chloropyridazin-3-yl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]piperidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur at the chloropyridazine moiety using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines in the presence of a base such as triethylamine (TEA).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyridazines.

Scientific Research Applications

1-(6-chloropyridazin-3-yl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]piperidine-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its ability to interact with biological targets.

    Pharmacology: The compound is investigated for its pharmacokinetic and pharmacodynamic properties.

    Materials Science: It is explored for its potential use in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(6-chloropyridazin-3-yl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]piperidine-3-carboxamide involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(6-chloropyridazin-3-yl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]piperidine-3-carboxamide is unique due to its specific combination of functional groups and its potential for diverse applications. The presence of the piperidine ring, chloropyridazine moiety, and pyrazole group provides a versatile scaffold for further chemical modifications and functionalization.

Properties

Molecular Formula

C17H23ClN6O

Molecular Weight

362.9 g/mol

IUPAC Name

1-(6-chloropyridazin-3-yl)-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]piperidine-3-carboxamide

InChI

InChI=1S/C17H23ClN6O/c1-11-14(12(2)23(3)22-11)9-19-17(25)13-5-4-8-24(10-13)16-7-6-15(18)20-21-16/h6-7,13H,4-5,8-10H2,1-3H3,(H,19,25)

InChI Key

LNSNWATZZUTRGZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C)C)CNC(=O)C2CCCN(C2)C3=NN=C(C=C3)Cl

Origin of Product

United States

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